

Technical Support Center: Addressing CC-90003-Related Peripheral Neuropathy in Research

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Compound of Interest		
Compound Name:	CC-90003	
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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing peripheral neuropathy associated with the ERK1/2 inhibitor, **CC-90003**, in preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is **CC-90003** and why is peripheral neuropathy a concern?

A1: **CC-90003** is an irreversible inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2) that has been investigated as a potential anti-cancer agent.[1][2] However, its clinical development was halted due to unanticipated neurotoxicity, including peripheral neuropathy, observed in a Phase Ia clinical trial.[1][2][3] This adverse effect is a significant concern as it can be dose-limiting and impact the quality of life.[3]

Q2: What were the key findings from the **CC-90003** clinical trial regarding peripheral neuropathy?

A2: In the Phase Ia study (NCT02313012), neurotoxicity was a notable adverse event.

Nineteen patients with RAS or BRAF mutant tumors received **CC-90003** at doses ranging from 20 to 160 mg/day.[1] Neurologic toxicities, including dizziness, gait disturbance, and



paresthesias, were primarily observed at doses between 80 and 160 mg/day.[1] These events were mostly Grade 1-3 and were found to be reversible with dose reduction or interruption.[1]

Q3: What is the proposed mechanism of CC-90003-induced peripheral neuropathy?

A3: The precise mechanism is not fully elucidated, but it is believed to involve a combination of on-target and off-target effects.[3] As an ERK1/2 inhibitor, **CC-90003** directly modulates the MAPK/ERK signaling pathway, which plays a complex and dual role in neuronal survival and apoptosis.[2][4][5] Inhibition of this pathway could disrupt normal neuronal function and lead to cell death.[2][4][5] Off-target kinase inhibition and interaction with other proteins may also contribute to the observed neurotoxicity.[3]

Q4: Are there established preclinical models to study **CC-90003**-related peripheral neuropathy?

A4: Yes, several preclinical models are available to investigate chemotherapy-induced peripheral neuropathy (CIPN), which can be adapted for studying **CC-90003**. These include:

- In vivo rodent models: Mice and rats are commonly used to assess behavioral signs of neuropathy, such as mechanical allodynia and thermal hypersensitivity.[6][7]
 Electrophysiological measurements like nerve conduction velocity (NCV) and histopathological analysis of nerve tissue can also be performed.[6][8]
- In vitro models: Primary cultures of dorsal root ganglion (DRG) neurons or human-induced pluripotent stem cell-derived peripheral neurons (hiPSC-PNs) can be used to study the direct effects of the compound on neuronal cells.[3][7][9]

It is important to note that preclinical studies in mice did not show signs of neuropathy with **CC-90003**, whereas studies in dogs did reveal reversible peripheral neuropathy, suggesting that rodent models may not fully predict this specific toxicity in humans.[3]

Troubleshooting Guides Guide 1: Unexpected or High Variability in Behavioral Readouts (Rodent Models)



Observed Issue	Potential Cause	Recommended Solution
High variability in von Frey test results	Improper habituation of animals	Ensure a sufficient acclimatization period (at least 60 minutes) in the testing chambers on the elevated wire grid before testing.[10][11]
Inconsistent application of filaments	Apply the filament to the plantar surface of the hind paw with enough force to cause it to bend and hold for 1-2 seconds consistently. The same researcher should perform the test to minimize inter-operator variability.[10]	
No clear cold allodynia response in the acetone test	Insufficient cooling effect	Ensure a consistent volume of acetone is applied to the plantar surface of the hind paw. The cooling effect can vary with ambient temperature and the amount of acetone applied.[6][12]
Animal stress or distraction	Conduct testing in a quiet environment and handle animals gently to minimize stress.[13]	

Guide 2: Issues with In Vitro Neuronal Cell Models



Observed Issue	Potential Cause	Recommended Solution
Poor survival of primary DRG neurons in culture	Suboptimal isolation or culture conditions	Use a protocol that includes enzymatic and mechanical dissociation followed by a density gradient centrifugation (e.g., with Percoll) to purify neurons and remove myelin debris.[14][15] Culture on a suitable substrate like poly-Llysine and use a neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor.[16]
Contamination with non- neuronal cells	Proliferation of glial cells and fibroblasts	Add an antimitotic agent (e.g., cytosine arabinoside) to the culture medium to inhibit the proliferation of non-neuronal cells.[15][16]
Difficulty in assessing neurotoxicity	Lack of a sensitive endpoint	Utilize assays that measure neurite outgrowth, cell viability (e.g., MTT or Calcein AM/EthD-1 staining), or electrophysiological function using multielectrode arrays (MEAs).[3][9]

Quantitative Data Summary

Table 1: Neurological Adverse Events in the CC-90003 Phase Ia Clinical Trial (NCT02313012)



Adverse Event	Dose Range of Observation	Grade	Outcome
Dizziness	80 - 160 mg/day	1-3	Resolved with dose reduction/interruption
Gait Disturbance	80 - 160 mg/day	1-3	Resolved with dose reduction/interruption
Paresthesias	80 - 160 mg/day	1-3	Resolved with dose reduction/interruption
Data is based on a study of 19 patients.			

Table 2: Representative Preclinical Data for Peripheral Neuropathy Assessment



Assay	Animal Model	Typical Endpoint	Example Result with Neurotoxic Agent (e.g., Paclitaxel)
Von Frey Test	Mouse/Rat	50% Paw Withdrawal Threshold (g)	Significant decrease in withdrawal threshold, indicating mechanical allodynia. [5][17]
Acetone Test	Mouse/Rat	Paw Withdrawal Duration (s)	Significant increase in withdrawal duration, indicating cold allodynia.[1][12][17]
Nerve Conduction Velocity (NCV)	Rat	Motor NCV (m/s)	Significant decrease in NCV, indicating demyelination or axonal damage.[18]
Intraepidermal Nerve Fiber Density (IENFD)	Mouse	Fibers/mm	Significant reduction in the number of nerve fibers per millimeter of epidermis.[7][20]

Experimental Protocols

Protocol 1: Assessment of Mechanical Allodynia using the Von Frey Test in Mice

- Habituation: Place mice in individual Plexiglas chambers on an elevated wire mesh floor and allow them to acclimate for at least 60 minutes.[10][11]
- Filament Selection: Begin with a von Frey filament of intermediate stiffness (e.g., 0.6g).[10]
- Stimulation: Apply the filament from underneath the mesh floor to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend. Hold the filament in place for



1-2 seconds.[10]

- Response Assessment: A positive response is a sharp withdrawal, flinching, or licking of the paw.
- Up-Down Method: If there is no response, use the next filament with higher stiffness. If there is a positive response, use the next filament with lower stiffness.[21]
- Threshold Calculation: The 50% paw withdrawal threshold is calculated using the up-down method as described by Chaplan et al. (1994).

Protocol 2: Assessment of Cold Allodynia using the Acetone Test in Rats

- Habituation: Place rats in individual chambers on a wire mesh floor and allow them to acclimate.[1]
- Acetone Application: Using a syringe with a blunted needle or a pipette, apply a drop of acetone (approximately 50 μl) to the plantar surface of the hind paw, avoiding direct contact of the applicator with the skin.[1][12]
- Response Measurement: Start a timer immediately upon acetone application and measure
 the total duration of paw withdrawal, flinching, or licking within a 30-second observation
 period.[1][17]
- Repetitions: Repeat the procedure up to five times for each hind paw, with a minimum intertrial interval of 5 minutes.
- Data Analysis: The average duration of the response is calculated.

Protocol 3: Measurement of Motor Nerve Conduction Velocity (NCV) in Rats

- Anesthesia: Anesthetize the rat (e.g., with ketamine/xylazine) and maintain its body temperature at 37°C.[18][19]
- Electrode Placement:



- Recording Electrodes: Place the active recording electrode over the belly of the extensor digitorum brevis muscle and the reference electrode on the tendon of the same muscle.
- Stimulating Electrodes: Place bipolar stimulating electrodes at two points along the sciatictibial nerve: proximally at the sciatic notch and distally at the knee.[18][19]
- Ground Electrode: Place a ground electrode between the stimulating and recording electrodes.[9]
- Stimulation: Deliver a supramaximal electrical stimulus at both the proximal and distal sites.
- Data Acquisition: Record the latency of the compound muscle action potential (CMAP) from the stimulus artifact to the onset of the response for both stimulation sites.
- NCV Calculation: Measure the distance between the two stimulation sites. Calculate the NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).

Protocol 4: Quantification of Intraepidermal Nerve Fiber Density (IENFD)

- Biopsy: Collect a 3mm punch biopsy from the distal leg of the animal.[20]
- Fixation and Sectioning: Fix the tissue (e.g., in Zamboni fixative), cryoprotect it, and cut
 50µm thick sections using a cryostat.[20][22]
- Immunohistochemistry: Stain the sections with an antibody against Protein Gene Product 9.5 (PGP9.5), a pan-neuronal marker.[20][23]
- Microscopy and Counting: Visualize the stained sections using a bright-field microscope.
 Count the number of individual nerve fibers crossing the dermal-epidermal junction.
- Density Calculation: Measure the length of the epidermis in each section. Express the IENFD as the number of fibers per millimeter of epidermal length.[20]

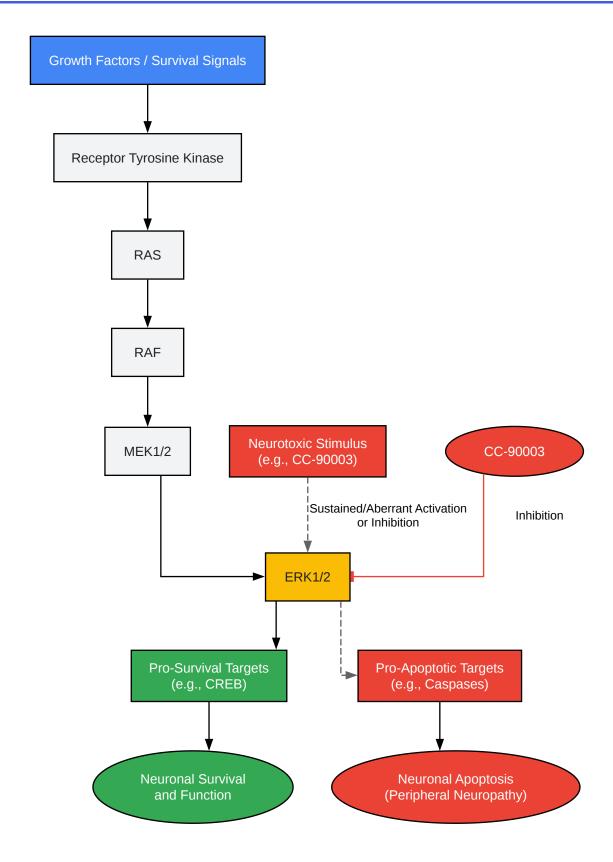
Protocol 5: In Vitro Neurotoxicity Assay using Primary Rat Dorsal Root Ganglion (DRG) Neurons



- DRG Isolation: Dissect DRGs from neonatal or adult rats and collect them in an ice-cold solution.[16]
- Dissociation: Digest the ganglia with enzymes (e.g., collagenase and trypsin) followed by mechanical dissociation.[14][24]
- Purification: Purify the neuronal population using a density gradient (e.g., Percoll) to remove non-neuronal cells and debris.[14][15]
- Plating and Culture: Plate the dissociated neurons on a poly-L-lysine coated surface in a neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor. Add an antimitotic agent if necessary.[16][24]
- Compound Treatment: After allowing the neurons to adhere and extend neurites (typically 24-48 hours), treat the cultures with varying concentrations of **CC-90003** or a vehicle control.
- Endpoint Analysis: After the desired treatment duration, assess neurotoxicity by measuring neurite length, cell viability, or other relevant parameters.

Visualizations

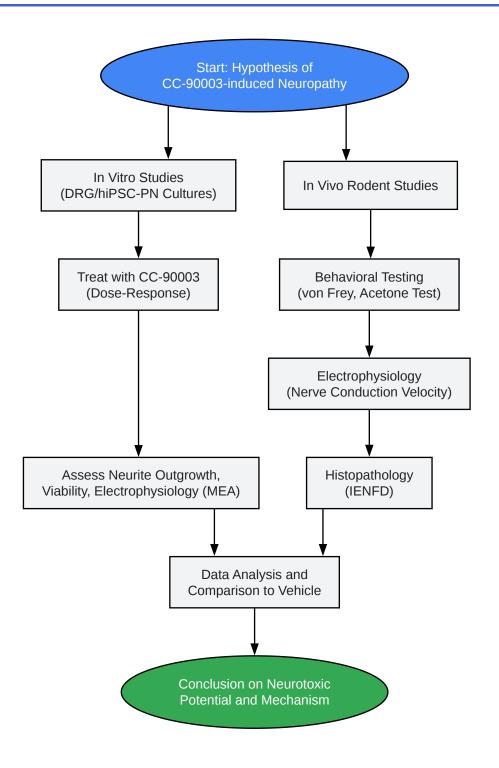




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Caption: Role of ERK1/2 signaling in neuronal survival and apoptosis.





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Caption: Preclinical workflow for assessing CC-90003-related peripheral neuropathy.

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